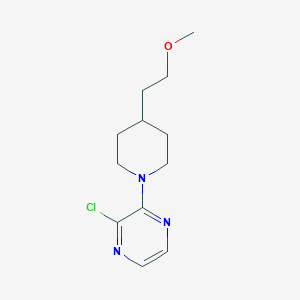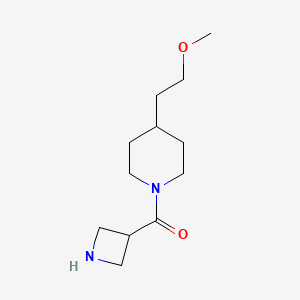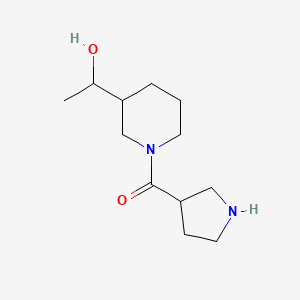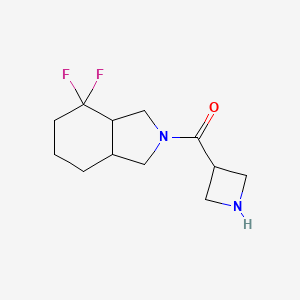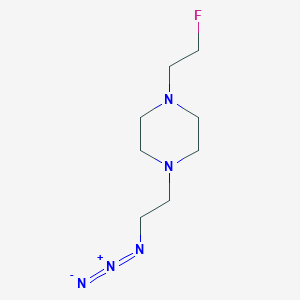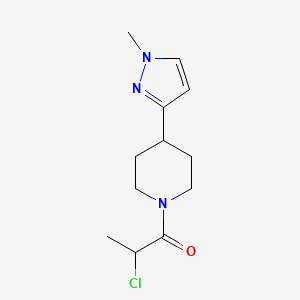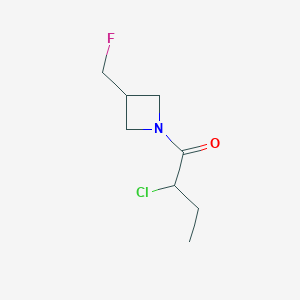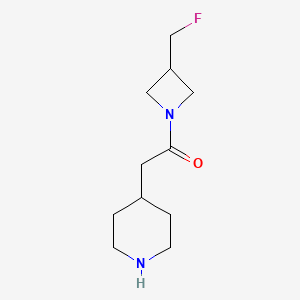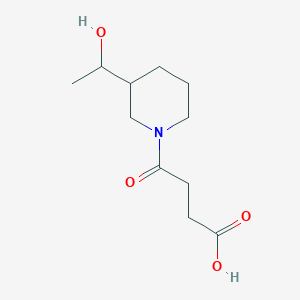![molecular formula C10H16ClNO2 B1477103 3-氯-1-(6-甲氧基-3-氮杂双环[3.1.1]庚烷-3-基)丙酮 CAS No. 2098090-20-9](/img/structure/B1477103.png)
3-氯-1-(6-甲氧基-3-氮杂双环[3.1.1]庚烷-3-基)丙酮
描述
The compound “3-Chloro-1-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one” is a complex organic molecule. It contains a 3-azabicyclo[3.1.1]heptane moiety, which is a type of nitrogen-containing bicyclic structure . This structure is found in many biologically active compounds, including some alkaloids .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include a 3-azabicyclo[3.1.1]heptane core with a methoxy group at the 6-position, a chloro group at the 3-position, and a propanone group also attached to the 3-position .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule. The presence of the methoxy, chloro, and propanone groups could potentially allow for a variety of organic reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and the functional groups present. These could include properties such as solubility, melting point, boiling point, and reactivity .科学研究应用
合成和化学性质
- 3-氯-1-(6-甲氧基-3-氮杂双环[3.1.1]庚烷-3-基)丙酮及类似化合物是为了在药物化学中的应用而合成的,特别是作为烟碱受体的配体。氮杂双环庚烷衍生物已经被评估其在α7烟碱受体上的亲和力,显示出纳摩尔级的效力并且对α4β2烟碱亚型具有选择性(Slowinski et al., 2011)。
- 该化合物的分子结构,特别是氮杂双环庚烷的存在,在各种化学转化和合成中至关重要。例如,类似氮杂双环庚烷衍生物的氯化特性已经被研究,突出了它们的化学反应性和在合成化学中的潜力(Atroshchenko et al., 2006)。
药物设计和药物化学中的应用
- 该化合物的结构框架被用于设计药理活性分子。例如,其衍生物已被用于合成顺式-3-氨基四氢呋喃-2-羧酸酯,这在药物设计中具有价值(Mollet et al., 2012)。
- 此外,氮杂双环[3.1.1]庚烷衍生物的合成和研究为开发新的用于药物目的的化学实体提供了见解。这些化合物被用作构建具有潜在治疗应用的新分子的基础(Radchenko et al., 2009)。
先进的合成技术和分子分析
- 采用先进的合成技术来创建和分析3-氯-1-(6-甲氧基-3-氮杂双环[3.1.1]庚烷-3-基)丙酮的衍生物。例如,桥头取代氮杂双环庚烷衍生物的合成对于理解分子的相互作用和潜在应用至关重要(Denisenko et al., 2010)。
- 这类化合物的晶体结构表征为其分子几何结构和潜在相互作用提供了宝贵的见解,这对于它们在药物设计和其他科学研究领域的应用至关重要(Wu et al., 2015)。
未来方向
作用机制
Target of Action
The primary targets of 3-Chloro-1-(6-methoxy-3-azabicyclo[31It is known that the 8-azabicyclo[321]octane scaffold, which is structurally similar to the 3-azabicyclo[311]heptane core of the compound, is the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities .
Mode of Action
The exact mode of action of 3-Chloro-1-(6-methoxy-3-azabicyclo[31It is known that the compound was synthesized by reduction of spirocyclic oxetanyl nitriles . The mechanism, scope, and scalability of this transformation were studied .
Biochemical Pathways
The specific biochemical pathways affected by 3-Chloro-1-(6-methoxy-3-azabicyclo[31It is known that the compound was incorporated into the structure of the antihistamine drug rupatidine instead of the pyridine ring .
Result of Action
The molecular and cellular effects of the action of 3-Chloro-1-(6-methoxy-3-azabicyclo[31It is known that the incorporation of the compound into the structure of the antihistamine drug rupatidine led to a dramatic improvement in physicochemical properties .
生化分析
Biochemical Properties
3-Chloro-1-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cysteine-reactive proteins, which are crucial in chemoproteomic and ligandability studies . The nature of these interactions often involves covalent bonding with cysteine residues, leading to modifications in protein function and activity.
Cellular Effects
The effects of 3-Chloro-1-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of various signaling molecules and transcription factors, thereby altering the expression of genes involved in critical cellular processes . Additionally, it can impact cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels and flux.
Molecular Mechanism
At the molecular level, 3-Chloro-1-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by covalently modifying active site residues, such as cysteine . These modifications can lead to changes in enzyme activity, which in turn affect downstream biochemical pathways. Furthermore, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Chloro-1-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro and in vivo studies has revealed sustained effects on cellular processes, although the extent of these effects can vary depending on the experimental conditions.
Dosage Effects in Animal Models
The effects of 3-Chloro-1-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one in animal models are dose-dependent. At lower doses, the compound can modulate biochemical pathways without causing significant toxicity. At higher doses, it can lead to adverse effects, including toxicity and disruption of normal cellular functions . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without inducing toxicity.
Metabolic Pathways
3-Chloro-1-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. These interactions can lead to changes in metabolic flux and metabolite levels, affecting overall cellular metabolism . The compound’s metabolism can also influence its efficacy and toxicity, as metabolic products may have different biological activities.
Transport and Distribution
The transport and distribution of 3-Chloro-1-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The distribution of the compound can affect its biological activity, as it needs to reach specific cellular targets to exert its effects.
Subcellular Localization
The subcellular localization of 3-Chloro-1-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its overall efficacy in modulating cellular processes.
属性
IUPAC Name |
3-chloro-1-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16ClNO2/c1-14-10-7-4-8(10)6-12(5-7)9(13)2-3-11/h7-8,10H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSJXASYIDMSOJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C2CC1CN(C2)C(=O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





